3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one
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Overview
Description
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one is a synthetic organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution. This step involves reacting the isochromene core with a suitable piperazine derivative, such as 3-methylpiperazine, under basic conditions.
Final Functionalization: The final step involves the introduction of the methyl group at the 3-position of the isochromene ring. This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isochromenes: Other isochromene derivatives with different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one is unique due to its specific combination of the isochromene core and the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-19(8-6-18-12)7-5-14-3-4-16-15(10-14)9-13(2)21-17(16)20/h3-4,10,12-13,18H,5-9,11H2,1-2H3 |
InChI Key |
PWMLKYUEHVVARM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)CCN3CCNC(C3)C)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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